molecular formula C22H22ClN3O6 B2913406 5-(1-(4-Chlorobenzyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole oxalate CAS No. 1396871-40-1

5-(1-(4-Chlorobenzyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole oxalate

Cat. No.: B2913406
CAS No.: 1396871-40-1
M. Wt: 459.88
InChI Key: ZWOUODLBQAKXNW-UHFFFAOYSA-N
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Description

5-(1-(4-Chlorobenzyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C22H22ClN3O6 and its molecular weight is 459.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized various azetidinone and oxadiazole derivatives, noting their significant antimicrobial activities. Compounds featuring chloro and methoxy groups, similar in structure to 5-(1-(4-Chlorobenzyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole oxalate, have been found to exhibit good antimicrobial properties against a range of bacterial and fungal strains. These findings indicate the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2011; Kumar et al., 2013).

Antioxidant and Anticancer Properties

Compounds with the 1,3,4-oxadiazole and azetidinone moieties have been evaluated for their antioxidant and anticancer activities. Methoxy derivatives, in particular, showed remarkable cytotoxic activity against tumor cell lines, underscoring their potential in cancer therapy. Additionally, these compounds have demonstrated strong ferrous ion reducing antioxidant power (FRAP), highlighting their capability as effective antioxidants (Verma et al., 2019).

Enzyme Inhibition

Certain derivatives related to this compound have been studied for their enzyme inhibition properties. These compounds have shown significant anti-lipase and anti-α-glucosidase activities, suggesting their utility in treating conditions related to enzyme dysfunction (Bekircan et al., 2015).

Lipase and α-Glucosidase Inhibition

The synthesis of novel heterocyclic compounds derived from similar structures has indicated their potential in inhibiting lipase and α-glucosidase enzymes. This suggests applications in managing diabetes and obesity by modulating lipid and carbohydrate digestion and absorption (Bekircan et al., 2015).

Properties

IUPAC Name

5-[1-[(4-chlorophenyl)methyl]azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2.C2H2O4/c1-25-18-5-3-2-4-15(18)10-19-22-20(26-23-19)16-12-24(13-16)11-14-6-8-17(21)9-7-14;3-1(4)2(5)6/h2-9,16H,10-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOUODLBQAKXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)CC4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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